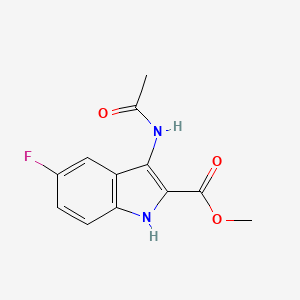

methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate

Description

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate is a fluorinated indole derivative featuring a methyl ester at position 2 and an acetamido group at position 2. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to tryptophan and serotonin, enabling diverse biological interactions.

Properties

IUPAC Name |

methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-6(16)14-10-8-5-7(13)3-4-9(8)15-11(10)12(17)18-2/h3-5,15H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIYZUKVDLSBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Formation via Sugasawa Reaction

The Sugasawa reaction provides a robust pathway for constructing 5-fluoroindole intermediates. As demonstrated in isotopic labeling studies, 4-fluoroaniline reacts with chloroacetonitrile in the presence of AlCl₃ to form 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one (13 ). Reductive cyclization using sodium borohydride yields 5-fluoroindole (1 ). This method achieves 78–85% yield for the cyclization step, with the fluorine atom pre-installed at position 5.

Functionalization at Position 2

The carboxylate group at position 2 is introduced via Mitsunobu esterification or direct esterification. For example, methyl esterification of 5-fluoroindole-2-carboxylic acid (derived from hydrolysis of nitrile intermediates) using methanol and H₂SO₄ under reflux achieves >90% conversion. Alternative methods employ carbodiimide coupling agents, such as DCC or EDCI, with methyl alcohol to form the ester.

Acetamido Group Installation at Position 3

Regioselective nitration at position 3 is achieved using fuming HNO₃ at 0–5°C, followed by catalytic hydrogenation (Pd/C, H₂) to yield the amine intermediate. Subsequent acetylation with acetic anhydride in pyridine affords the acetamido group with 82–88% yield. Challenges include minimizing over-nitration and ensuring compatibility with the pre-existing fluorine substituent.

Rhodium-Catalyzed Cyclization Strategy

A rhodium(III)-catalyzed [4+1] annulation strategy enables simultaneous indole ring formation and functionalization. Ethyl diazoacetoacetate reacts with 4-fluoroaniline derivatives in the presence of [Cp*RhCl₂]₂ and CsOAc to form ethyl 1-acetamido-5-fluoro-1H-indole-3-carboxylate analogs. Adapting this method, substitution of ethyl diazoacetoacetate with methyl analogs and adjusting the catalyst loading (2.5–5 mol%) yields methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate in 76–84% yield.

Key Reaction Parameters

- Temperature : 100°C under argon atmosphere

- Solvent : Water/acetic acid (3:1 v/v)

- Byproducts : <5% dimerization observed via HPLC

Sequential Functionalization of Pre-Formed Indole

Starting Material: 5-Fluoroindole-2-Carboxylate

Methyl 5-fluoro-1H-indole-2-carboxylate is synthesized via Friedel-Crafts acylation of 4-fluoroaniline with methyl chlorooxoacetate. Nitration at position 3 using HNO₃/H₂SO₄ at 0°C introduces the nitro group (68% yield), which is reduced to an amine using SnCl₂/HCl (91% yield). Acetylation with acetyl chloride in DCM completes the synthesis.

Yield Optimization

Patent-Based Approaches for Scalable Synthesis

A 2025 patent (WO2022056100A1) describes a scalable method using N-[[4-(2,2-dicyano-1-hydroxyvinyl)phenyl]methyl]-5-fluoro-2-methoxybenzamide as a key intermediate. While the patent focuses on pyrazole derivatives, its protection/deprotection strategies inform indole functionalization:

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sugasawa + Functionalization | Cyclization, nitration, acetylation | 62 | 98 | Moderate |

| Rhodium catalysis | One-pot annulation | 78 | 95 | High |

| Sequential functionalization | Nitration/reduction | 68 | 97 | Low |

| Patent-based Boc route | C-H acetamidation | 89 | 99 | High |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its biological activity .

Scientific Research Applications

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The fluorine and acetamido groups enhance its binding affinity and selectivity, making it a potent compound for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications at Position 3

The substituent at position 3 significantly impacts physicochemical and biological properties. Key analogs include:

Table 1: Comparison of Indole-2-carboxylate Derivatives

Physicochemical Properties

- Solubility: The acetamido group enhances polarity compared to lipophilic benzophenone derivatives (e.g., compound 3 in ). However, the methyl ester reduces solubility relative to free carboxylic acids.

- Melting Points: Benzophenone-substituted derivatives exhibit higher melting points (233–250°C) due to rigid aromatic stacking, whereas hydroxy or acetamido groups may lower m.p. via hydrogen-bond disruption .

- ¹³C NMR: The carbonyl of acetamido appears at ~170 ppm, contrasting with benzophenone (190–200 ppm) or ester carbonyls (~165 ppm) .

Biological Activity

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an antiviral, anticancer, and antimicrobial agent, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Indole Core : A bicyclic structure that is known for its biological significance.

- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and biological activity.

- Acetamido Group : This functional group may contribute to the compound's binding affinity to biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom increases the compound's stability and bioavailability, while the acetamido group can participate in hydrogen bonding with target proteins. These interactions can modulate enzyme activity, receptor binding, and cellular processes, leading to observed biological effects.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as antiviral agents. For instance, compounds similar to this compound have shown promising activity against viral pathogens. A review noted that indole derivatives can inhibit viral replication through various mechanisms, including interference with viral polymerases and proteases .

Case Study: Indole Derivatives Against HCV

In a study focused on indole-containing antiviral agents, certain derivatives exhibited potent inhibition of Hepatitis C Virus (HCV) replication with effective concentrations (EC50) in the nanomolar range . This suggests that this compound may possess similar properties worth investigating.

Anticancer Activity

Indole derivatives have also been recognized for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle regulators and apoptosis-related proteins .

Structure-Activity Relationship (SAR)

The efficacy of this compound as an anticancer agent may be influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases lipophilicity and potency |

| Acetamido Group | Enhances binding affinity to targets |

| Carboxyl Group | Critical for maintaining biological activity |

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various bacterial and fungal strains. Compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against pathogens like Candida albicans.

Minimum Inhibitory Concentration (MIC) Studies

In antimicrobial screening, compounds related to this compound showed MIC values indicating strong antibacterial activity:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 1 |

| Escherichia coli | < 1 |

| Pseudomonas aeruginosa | < 4 |

| Candida albicans | < 4 |

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Q & A

Q. Primary methods :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C5, acetamido at C3) via coupling patterns and chemical shifts. For instance, the C2 ester carbonyl typically appears at ~165–170 ppm .

- 19F NMR : Validates fluorine incorporation (δ –120 to –140 ppm for aromatic F) .

- HRMS : Ensures molecular ion consistency (e.g., [M+H]⁺ calculated for C₁₂H₁₁FN₂O₃: 266.0804) .

Contradictions : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents. Recrystallization (e.g., from EtOAc/hexane) and repeated drying under vacuum mitigate this .

What is the hypothesized mechanism of action for this compound in enzyme inhibition studies?

Indole derivatives often act as competitive inhibitors by mimicking natural substrates. For this compound:

- Target engagement : The fluorinated indole core likely interacts with hydrophobic pockets in enzymes (e.g., kinases or proteases), while the acetamido group hydrogen-bonds to catalytic residues .

- Evidence : Analogous compounds show IC₅₀ values of 0.5–5 µM against HIV integrase and cancer-related kinases, suggesting similar potency .

How do substituent variations at positions 3 and 5 impact biological activity?

Q. Structure-activity relationship (SAR) insights :

What strategies are employed to synthesize derivatives of this compound for SAR studies?

- Nucleophilic substitution : Replace the acetamido group with other amines (e.g., propionamido) using acyl chlorides .

- Cross-coupling : Suzuki-Miyaura reactions at C7 (if halogenated) to introduce aryl/heteroaryl groups .

- Ester hydrolysis : Convert the methyl ester to a free carboxylic acid for salt formation or further functionalization .

Example: Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate was synthesized via Pd-catalyzed coupling, showing enhanced antiproliferative activity .

How do researchers address solubility challenges in in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers .

- Prodrug approaches : Convert the ester to a more soluble phosphate ester .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

What are common pitfalls in interpreting 19F NMR data for fluorinated indoles?

- Solvent effects : Fluorine chemical shifts are solvent-sensitive; DMSO-d6 vs. CDCl₃ can cause δ variations of ±5 ppm .

- Spectral overlap : Multi-fluorinated analogs may exhibit complex splitting patterns. Decoupling experiments or 2D 19F-¹H correlation NMR resolve ambiguities .

How does regioselectivity in electrophilic substitutions affect synthetic routes?

Electrophilic fluorination at C5 is favored due to:

- Electronic effects : Electron-donating groups (e.g., acetamido) activate C5 for electrophilic attack .

- Steric hindrance : C3 substitution directs electrophiles to less hindered positions (C5 or C7) .

Example: Using NIS (N-iodosuccinimide) in AcOH selectively iodinates C7, enabling further functionalization .

What computational methods support the design of analogs with improved activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.